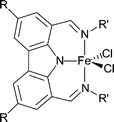Synthesis and reactivity of 1,8-bis(imino)carbazolide complexes of iron, cobalt and manganese
Dalton Transactions Pub Date: 2003-05-30 DOI: 10.1039/B301902K
Abstract
The synthesis and characterisation of a new family of monoanionic, tridentate bis(imino)carbazolide


Recommended Literature
- [1] Back matter
- [2] Back cover
- [3] Hydroxyapatite-supported palladium (0) as a highly efficient catalyst for the Suzuki coupling and aerobic oxidation of benzyl alcohols in water
- [4] A unified physical mechanism for martensitic phase transition and ductility in Ni–Mn-based ferromagnetic shape memory alloys: the case of Cu-doped Ni2MnGa†
- [5] Anion-driven tetrel bond-induced engineering of lead(ii) architectures with N′-(1-(2-pyridyl)ethylidene)nicotinohydrazide: experimental and theoretical findings†
- [6] Magnetite-based adsorbents for sequestration of radionuclides: a review
- [7] Spectrophotometric determination of acidity constants by mean centering of ratio spectra
- [8] Sustained solar hydrogen generation using a dye-sensitised NiO photocathode/BiVO4 tandem photo-electrochemical device†
- [9] A sensitive and simple competitive nanozyme-linked apta-sorbent assay for the dual-mode detection of ochratoxin A†
- [10] Organometal additions to α-iminoesters: N-alkylationvia umpolung

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 118476-89-4
-
CAS no.: 138667-25-1









